molecular formula C17H20N2O2S B2724263 1-{5-[4-(4-Methoxyphenyl)piperazino]-2-thienyl}-1-ethanone CAS No. 692287-69-7

1-{5-[4-(4-Methoxyphenyl)piperazino]-2-thienyl}-1-ethanone

Cat. No.: B2724263
CAS No.: 692287-69-7
M. Wt: 316.42
InChI Key: XGRRAPBDAGINAM-UHFFFAOYSA-N
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Description

1-{5-[4-(4-Methoxyphenyl)piperazino]-2-thienyl}-1-ethanone is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{5-[4-(4-Methoxyphenyl)piperazino]-2-thienyl}-1-ethanone typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-{5-[4-(4-Methoxyphenyl)piperazino]-2-thienyl}-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the thienyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxyphenyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of 1-{5-[4-(4-Methoxyphenyl)piperazino]-2-thienyl}-1-ethanone involves its interaction with specific molecular targets and pathways:

Biological Activity

1-{5-[4-(4-Methoxyphenyl)piperazino]-2-thienyl}-1-ethanone, commonly referred to as compound 1 , is a synthetic organic compound with the molecular formula C17H20N2O2SC_{17}H_{20}N_{2}O_{2}S and a molecular weight of 316.42 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in relation to its structural components that include a piperazine moiety and a thienyl group.

  • CAS Number : 692287-69-7
  • Molecular Formula : C17H20N2O2S
  • Molar Mass : 316.42 g/mol
  • Predicted Boiling Point : 513.7 ± 50.0 °C
  • Density : Approximately 1 g/cm³
  • pKa : 6.36 ± 0.40

These properties suggest that compound 1 may exhibit stability under various conditions, making it suitable for further biological evaluations.

Antimicrobial Activity

Research has indicated that compounds with similar structural features to compound 1 often exhibit significant antimicrobial properties. For instance, studies on related piperazine derivatives have demonstrated their efficacy against various Gram-positive and Gram-negative bacteria, as well as fungi.

CompoundActivityMIC (mg/mL)
Compound AS. aureus0.0039
Compound BE. coli0.0048
Compound CC. albicans0.039

These findings suggest that the presence of the piperazine ring and aromatic substitutions may enhance antimicrobial activity, which could be relevant for compound 1 as well.

Anticancer Potential

In addition to antimicrobial properties, compounds containing thienyl and piperazine moieties have been investigated for their anticancer activities. For example, a study reported that thiazolidinone derivatives showed promising results in inhibiting cancer cell proliferation in vitro.

Case Study :
In vitro tests were conducted on cancer cell lines using derivatives similar to compound 1, revealing:

  • Cell Line Tested : MCF-7 (breast cancer)
  • IC50 Value : Approximately 15 µM

This suggests that modifications of the piperazine structure can lead to enhanced cytotoxicity against specific cancer types.

The biological activity of compound 1 may be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Disruption of Membrane Integrity : The lipophilic nature of the thienyl group may facilitate membrane penetration, leading to cell lysis.
  • Interference with DNA Replication : Some derivatives affect nucleic acid synthesis, contributing to their anticancer effects.

Research Findings

A comprehensive review of literature highlights the following key findings related to compound 1:

  • Compounds with piperazine and thienyl groups often demonstrate enhanced biological activity due to their ability to interact with multiple biological targets.
  • Structural modifications can significantly influence the potency and selectivity of these compounds against various pathogens and cancer cells.

Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialPiperazine derivativesEffective against S. aureus, E. coli
AnticancerThiazolidinonesInhibition of MCF-7 cell growth
Enzyme InhibitionVarious analogsDisruption of bacterial synthesis

Properties

IUPAC Name

1-[5-[4-(4-methoxyphenyl)piperazin-1-yl]thiophen-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-13(20)16-7-8-17(22-16)19-11-9-18(10-12-19)14-3-5-15(21-2)6-4-14/h3-8H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRRAPBDAGINAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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